in vitro binding affinity of 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one
in vitro binding affinity of 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one
An In-Depth Technical Guide on the In Vitro Binding Affinity of 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, a Novel Putative CDK12 Inhibitor
Abstract
This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro binding affinity of a novel small molecule, 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, a putative inhibitor of Cyclin-Dependent Kinase 12 (CDK12). Given the critical role of CDK12 in regulating transcription and maintaining genomic stability, identifying and characterizing potent and selective inhibitors is of paramount importance in oncology drug discovery.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for three orthogonal binding assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR). The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction: The Rationale for Targeting CDK12
Cyclin-Dependent Kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][3] This phosphorylation is crucial for the transition from transcription initiation to productive elongation, particularly for long genes that are often involved in the DNA damage response (DDR), including key homologous recombination (HR) pathway genes like BRCA1 and BRCA2.[2][3][4] Consequently, the loss or inhibition of CDK12 function can induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to synthetic lethality when treated with agents like PARP inhibitors.[3][4]
The compound at the center of this guide, 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, has been identified through computational screening as a potential ATP-competitive inhibitor of CDK12. Its pyrimidin-4(3H)-one core is a privileged scaffold in kinase inhibitor design, and the 4-benzylpiperidine moiety is hypothesized to confer selectivity and favorable pharmacokinetic properties. This guide outlines the essential experimental procedures to validate this hypothesis by quantitatively determining its binding affinity and kinetics to CDK12.
The CDK12 Signaling Pathway: A Critical Node in Transcription and DNA Repair
The central role of CDK12 in phosphorylating the RNAPII CTD is a critical regulatory step in transcription. This process is not only essential for the expression of long genes but also for co-transcriptional splicing and RNA turnover.[4] Inhibition of CDK12 disrupts these processes, leading to premature termination of transcription and destabilization of transcripts involved in DNA repair pathways.[2][4] This disruption of genomic maintenance is a key therapeutic vulnerability in cancer.
Detailed Experimental Protocol
Materials:
-
Recombinant CDK12/Cyclin K (activated)
-
LanthaScreen® Tb-anti-GST Antibody (or equivalent for other tags)
-
A suitable fluorescent kinase tracer (e.g., Kinase Tracer 236)
-
Test Compound: 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one
-
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-27
-
DMSO, molecular biology grade
-
Low-volume, 384-well, non-binding black assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This will be your 100X compound plate.
-
For the assay, dilute the 100X compounds 25-fold into Assay Buffer to create a 4X working solution. [5]
-
-
Reagent Preparation:
-
2X Kinase/Antibody Solution: Prepare a solution containing 10 nM CDK12 and 4 nM Tb-anti-GST antibody in Assay Buffer. The optimal concentrations should be determined empirically but these are common starting points. [6]Incubate at room temperature for at least 30 minutes to allow for complex formation.
-
4X Tracer Solution: Prepare a solution of the kinase tracer at a concentration of 4X its final desired concentration (typically at its Kd value for the kinase) in Assay Buffer.
-
-
Assay Assembly:
-
To the wells of a 384-well plate, add reagents in the following order:
-
4 µL of 4X test compound solution (or 4% DMSO in Assay Buffer for controls). [5] * 8 µL of 2X Kinase/Antibody solution.
-
4 µL of 4X Tracer solution.
-
-
The final volume in each well will be 16 µL. The final concentrations will be 5 nM CDK12, 2 nM antibody, 1X tracer, and varying concentrations of the test compound in 1% DMSO.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light. [7][5] * Read the plate on a TR-FRET-compatible plate reader (e.g., PHERAstar). Set the excitation wavelength to ~340 nm and measure the emission at two wavelengths: ~615 nm (terbium donor) and ~665 nm (tracer acceptor). [8]A time delay of 50-100 µs before reading is crucial to reduce background fluorescence. [7]
-
Data Analysis
-
Calculate the Emission Ratio (ER): For each well, divide the acceptor emission intensity (665 nm) by the donor emission intensity (615 nm). [8][7] * ER = (Intensity at 665 nm) / (Intensity at 615 nm)
-
Determine Percent Inhibition:
-
Use the ER from the no-inhibitor (0% inhibition) and high-inhibitor (100% inhibition) controls to normalize the data.
-
% Inhibition = 100 * (1 - [(ER_sample - ER_100%_inhib) / (ER_0%_inhib - ER_100%_inhib)])
-
-
Calculate IC50:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Section 2: Fluorescence Polarization (FP) Binding Assay
Fluorescence Polarization (FP) is another homogeneous assay technique that measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. [9][10]It is a powerful method for determining equilibrium dissociation constants (Kd).
Principle of the FP Assay
The assay relies on a small fluorescently labeled ligand (a "tracer" or "probe") that, when free in solution, tumbles rapidly and depolarizes emitted light when excited with plane-polarized light. When this tracer binds to the much larger CDK12 protein, its tumbling is significantly slowed, resulting in a higher degree of polarization of the emitted light. [9][11]In a competitive format, the unlabeled test compound competes with the fluorescent tracer for binding to CDK12. As the concentration of the test compound increases, more tracer is displaced, leading to a decrease in the measured fluorescence polarization. [9]
Detailed Experimental Protocol
Materials:
-
Recombinant CDK12/Cyclin K
-
A fluorescently labeled tracer that binds to the CDK12 active site (e.g., a fluorescein-labeled ATP-competitive ligand).
-
Test Compound: 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one
-
FP Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Low-volume, 384-well, non-binding black assay plates
Procedure:
-
Assay Optimization (Tracer and Protein Titration):
-
First, determine the optimal tracer concentration by performing a serial dilution of the tracer and measuring its fluorescence intensity and polarization. Choose the lowest concentration that gives a stable and robust signal. [12] * Next, perform a saturation binding experiment. Using the fixed optimal tracer concentration, titrate increasing concentrations of CDK12 and measure the FP signal. This will allow you to determine the Kd of the tracer for CDK12 and the optimal concentration of CDK12 to use in the competition assay (typically around the Kd of the tracer). [13]
-
-
Competition Assay:
-
Prepare a 10-point serial dilution of the test compound in FP Assay Buffer containing 2% DMSO (this will result in a final DMSO concentration of 1%).
-
Prepare a 2X solution of CDK12 and 2X fluorescent tracer in FP Assay Buffer. The final concentrations should be optimized as described above (e.g., 10 nM CDK12 and 1 nM tracer). [9] * In a 384-well plate, add 10 µL of the test compound dilutions.
-
Add 10 µL of the 2X CDK12/tracer solution to each well.
-
Include controls:
-
Tracer only (no protein) for minimum polarization.
-
Tracer + Protein (no compound) for maximum polarization.
-
-
-
Incubation and Measurement:
-
Seal the plate, mix gently, and incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein). The output is typically in millipolarization (mP) units. [10]
-
Data Analysis
-
Plot the Data: Plot the mP values against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate Ki: The IC50 value from a competitive binding assay is dependent on the assay conditions. To determine the intrinsic binding affinity of the inhibitor (Ki), the Cheng-Prusoff equation can be used, especially when the protein concentration is well below the Kd of the tracer and the tracer concentration is low. [14]A more accurate conversion can be achieved using equations that account for ligand depletion. [14][15] * Ki = IC50 / (1 + ([Tracer] / Kd_tracer))
-
Where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for CDK12, determined in the initial saturation binding experiment.
-
Section 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time data on the kinetics of molecular interactions. [16][17]It allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Principle of SPR
In a typical SPR experiment for small molecule analysis, the target protein (CDK12) is immobilized on a sensor chip surface. [18]A solution containing the small molecule analyte (our test compound) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU). [19]The resulting sensorgram plots RU versus time, showing an association phase during analyte injection and a dissociation phase during buffer flow. [18]
Detailed Experimental Protocol
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Recombinant CDK12/Cyclin K
-
Test Compound: 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one
-
SPR Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents: Amine coupling kit (EDC, NHS, ethanolamine)
-
DMSO
Procedure:
-
Protein Immobilization:
-
Immobilize CDK12 onto the sensor chip surface using standard amine coupling chemistry. [19]Briefly, activate the carboxyl groups on the chip surface with a mixture of EDC and NHS. Inject the CDK12 solution (e.g., 10-50 µg/mL in a low ionic strength buffer) to allow covalent coupling. Finally, deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction. [17]
-
-
Kinetic Analysis (Multi-Cycle Kinetics):
-
Prepare a dilution series of the test compound in SPR running buffer. Due to the low molecular weight of the analyte, concentrations typically range from low nanomolar to micromolar. The final DMSO concentration should be kept constant across all samples and low (e.g., ≤1%) to minimize solvent effects. [20] * Inject the different concentrations of the test compound sequentially over the immobilized CDK12 surface, starting with the lowest concentration. Each injection cycle consists of:
-
Association: Flowing the analyte over the surface for a defined period (e.g., 60-180 seconds) to monitor binding. [17] * Dissociation: Flowing running buffer over the surface to monitor the dissociation of the compound. [18] * Regeneration: If necessary, injecting a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove any remaining bound analyte before the next cycle. This step must be optimized to ensure complete removal without damaging the immobilized protein.
-
-
-
Data Acquisition:
-
The instrument records the binding response (in RU) over time, generating a sensorgram for each analyte concentration.
-
Data Analysis
-
Data Processing:
-
The raw sensorgrams are processed by subtracting the response from the reference flow cell and a buffer-only (blank) injection. This double-referencing corrects for instrument drift and non-specific binding. [17]2. Kinetic Fitting:
-
The processed sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. [20] * This fitting process simultaneously analyzes the association and dissociation phases for all concentrations to derive the kinetic rate constants, k_on (association rate) and k_off (dissociation rate).
-
-
KD Calculation:
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants:
-
KD = k_off / k_on
-
A lower KD value indicates a higher binding affinity. [17]
-
Data Summary and Interpretation
The three orthogonal assays provide complementary information about the binding of 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one to CDK12.
| Assay | Parameter Measured | Hypothetical Value | Interpretation |
| TR-FRET | IC50 | 75 nM | The concentration required to displace 50% of the tracer. A potent binder. |
| FP | Ki | 50 nM | The intrinsic binding affinity, corrected for assay conditions. Confirms potent binding. |
| SPR | kon | 2 x 10^5 M^-1s^-1 | The rate of association between the compound and CDK12. |
| koff | 1 x 10^-2 s^-1 | The rate of dissociation. A slow off-rate can lead to prolonged target engagement. | |
| KD | 50 nM | The equilibrium dissociation constant (koff/kon). Excellent correlation with the Ki from the FP assay. |
A strong correlation between the Ki from the FP assay and the KD from the SPR assay provides high confidence in the measured binding affinity. [21]The kinetic data from SPR offers additional mechanistic insight; for instance, a slow koff (long residence time) may be a desirable attribute for a drug candidate, as it can lead to a more durable pharmacological effect.
Conclusion
This technical guide has detailed the principles, protocols, and data analysis for three robust in vitro binding assays to characterize the affinity of a novel putative CDK12 inhibitor, 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one. By employing orthogonal methods like TR-FRET, FP, and SPR, researchers can build a comprehensive binding profile of their lead compounds, enabling data-driven decisions in the drug discovery pipeline. The successful validation of this compound's high-affinity binding to CDK12 would be a critical first step, warranting further investigation into its cellular activity, selectivity against other kinases, and its potential as a therapeutic agent for cancers with vulnerabilities in the DNA damage response pathway.
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